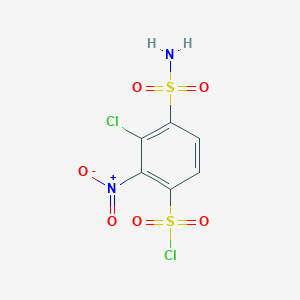
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzene, featuring multiple functional groups including chloro, nitro, sulfamoyl, and sulfonyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride typically involves multiple steps, starting with the nitration of chlorobenzene to introduce the nitro group This is followed by sulfonation to add the sulfonyl chloride group
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamides.
Reduction: Formation of 3-chloro-2-amino-4-sulfamoylbenzene-1-sulfonyl chloride.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: Used in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, making it useful in the formation of sulfonamide bonds. The nitro group can undergo reduction to form amino derivatives, which are key intermediates in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 3-Nitro-4-chlorobenzenesulfonyl chloride
- 2-Chloro-1-nitrobenzene-5-sulfonyl chloride
Uniqueness
3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both sulfamoyl and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
88345-73-7 |
|---|---|
Molecular Formula |
C6H4Cl2N2O6S2 |
Molecular Weight |
335.1 g/mol |
IUPAC Name |
3-chloro-2-nitro-4-sulfamoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O6S2/c7-5-3(18(9,15)16)1-2-4(17(8,13)14)6(5)10(11)12/h1-2H,(H2,9,15,16) |
InChI Key |
UGIZYLYYUJVCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


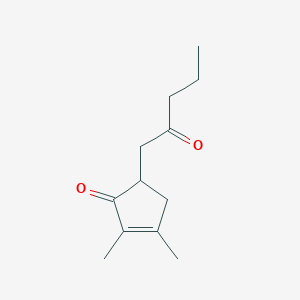
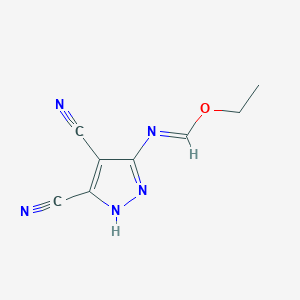
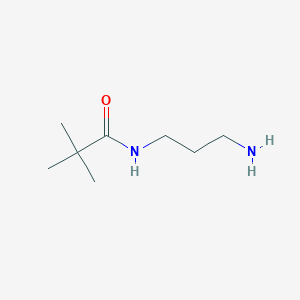
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
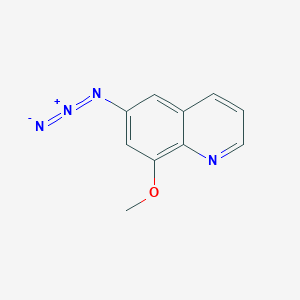
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
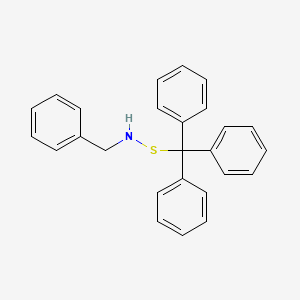
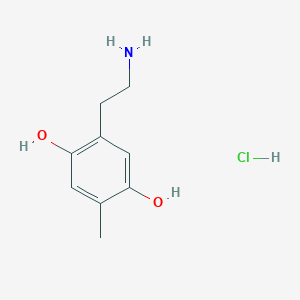

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
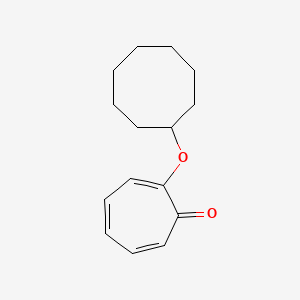
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
